1-(2,5-Dimethoxy-3-nitrophenyl)ethanone
Description
Context within Organic Synthesis and Nitroaromatic Chemistry
In the realm of organic synthesis, the utility of 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone is rooted in the reactivity of its constituent parts. Nitroaromatic compounds are a cornerstone of industrial and laboratory synthesis, largely because the nitro group is a powerful electron-withdrawing group and can be readily transformed into other functional groups, most notably amines. The reduction of a nitro group to an amino group is a fundamental step in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. This amine can then serve as a handle for building larger molecular architectures.
The ethanone (B97240) (acetyl) group is also a key functional center. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles, while the adjacent methyl protons are acidic and can be removed to form an enolate. This enolate can then participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and alkylations, which are essential for constructing more complex carbon skeletons. The presence of the ketone functionality allows for the extension of the molecule, for instance, through Claisen-Schmidt reactions to form chalcones, which are known to possess a wide range of biological activities. nih.gov
The two methoxy (B1213986) groups on the aromatic ring are electron-donating groups, which influence the reactivity of the ring in electrophilic aromatic substitution reactions. Their placement, along with the other substituents, dictates the regioselectivity of further chemical modifications, making the compound a precisely defined building block for targeted synthesis.
Overview of Related Dimethoxynitrophenyl Ethanone Isomers and Analogues in Scholarly Literature
The academic importance of this compound can be further understood by examining its isomers and analogues, which have been documented in various scientific studies. These related compounds serve as valuable intermediates in the synthesis of a range of molecules with potential applications. For example, the isomer 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (B1329754) is noted as a useful research chemical and a precursor for creating more complex molecules with potential uses in pharmaceuticals and materials science. ontosight.aipharmaffiliates.com The synthesis of this isomer is well-documented, often starting from 3,4-dimethoxyacetophenone. chemicalbook.comchemicalbook.com
Other related structures have been investigated for their biological activities. For instance, derivatives of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone have been synthesized and evaluated as potent inhibitors of the enzyme catechol-O-methyltransferase (COMT), highlighting the role of the nitrophenyl ethanone scaffold in medicinal chemistry. nih.gov The study of various isomers is crucial as the specific arrangement of substituents on the aromatic ring can dramatically alter a molecule's chemical, physical, and biological properties. nih.gov
Below is a table summarizing some of the notable isomers and analogues of dimethoxynitrophenyl ethanone found in scholarly literature, illustrating the diverse research contexts in which these types of molecules appear.
| Compound Name | Substitution Pattern | Noted Significance/Application |
| This compound | 2,5-Dimethoxy, 3-Nitro | Subject of this article, primarily a synthetic intermediate. |
| 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone | 4,5-Dimethoxy, 2-Nitro | Precursor for pharmaceuticals and materials science. ontosight.ai |
| 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone | 3,4-Dihydroxy, 5-Nitro | Scaffold for potent and selective COMT inhibitors. nih.gov |
| 4'-Methoxy-3'-nitroacetophenone | 4-Methoxy, 3-Nitro | Used to synthesize dimethylamino compounds. chemicalbook.com |
| 1-(2,5-dimethoxy-4-nitrophenyl)-2-aminopropane | 2,5-Dimethoxy, 4-Nitro | A known hallucinogen, demonstrating biological activity. researchgate.net |
| (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | 2,5-Dimethoxy, 3-Nitro (on different rings) | A chalcone (B49325) derivative, a class of compounds with diverse biological activities. nih.gov |
| 1-(2,4-Dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one | 2,4-Dimethoxy, 4-Nitro (on different rings) | A monocyclic β-lactam, a class of compounds with antibiotic potential. mdpi.com |
This comparative overview underscores the importance of the specific substitution pattern on the phenyl ethanone core. While direct research on this compound is not extensive, its structural similarity to these well-studied analogues firmly places it within a class of academically and industrially significant chemical intermediates.
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO5 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
1-(2,5-dimethoxy-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5/c1-6(12)8-4-7(15-2)5-9(11(13)14)10(8)16-3/h4-5H,1-3H3 |
InChI Key |
OOUOLSVUTCEZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,5 Dimethoxy 3 Nitrophenyl Ethanone and Relevant Precursors
Classical and Contemporary Synthetic Routes for Substituted Phenylethanones
The construction of substituted phenylethanones, the core structure of the target molecule, can be achieved through several established and modern synthetic strategies. These methods offer pathways to the necessary precursors, which can then be further modified.
Friedel-Crafts acylation is a fundamental and widely used method for forming carbon-carbon bonds with aromatic rings, making it a key strategy for synthesizing aromatic ketones like phenylethanones. libretexts.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. libretexts.org
For the synthesis of the precursor 2',5'-dimethoxyacetophenone (B1329382), the starting material is typically 1,4-dimethoxybenzene (B90301). The acylation is carried out using an acylating agent like acetic anhydride or ethanoyl chloride. libretexts.orgresearchgate.net Common Lewis acid catalysts for this transformation include aluminum chloride (AlCl₃). libretexts.org
The reaction proceeds through the formation of an acylium ion electrophile, which then attacks the electron-rich dimethoxybenzene ring. The two methoxy (B1213986) groups on the benzene (B151609) ring are activating and act as ortho, para-directors. umkc.edu This directing effect guides the incoming acyl group to the position ortho to one of the methoxy groups, yielding the desired 2,5-dimethoxyacetophenone. While traditional methods often employ homogeneous catalysts like AlCl₃, which can be polluting, modern approaches have explored the use of solid acid catalysts such as zeolites, acid-treated clays, and cation exchange resins to create more sustainable and environmentally friendly processes. researchgate.net
Table 1: Overview of Friedel-Crafts Acylation for 2,5-Dimethoxyacetophenone Synthesis
| Starting Material | Acylating Agent | Catalyst | Product |
|---|
The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of 1-(2,5-dimethoxy-3-nitrophenyl)ethanone. This is typically achieved through the direct nitration of the 2',5'-dimethoxyacetophenone precursor. The orientation of the incoming nitro group is governed by the directing effects of the existing substituents on the benzene ring: the two methoxy groups and the acetyl group.
Research into the nitration of 2',5'-dimethoxyacetophenone has shown that the reaction yields a mixture of isomers. acs.orgacs.org The primary products are 3'-nitro and 4'-nitro isomers, with a smaller amount of the 6'-nitro isomer also being formed. acs.org The distribution of these isomers is highly dependent on the nitrating agent and reaction conditions. acs.org
For instance, using concentrated nitric acid at low temperatures (e.g., -20°C) results in a specific ratio of the nitro isomers. acs.org When a stronger nitrating medium, such as a mixture of nitric acid and sulfuric acid, is used, the proportion of the 4'-nitro isomer increases significantly. acs.org This difference in isomer distribution can be attributed to the nature of the electrophilic nitrating species in each medium. acs.org The acetyl group plays a significant role in directing substitution to the 6' position. acs.org
Table 2: Isomer Distribution in the Nitration of 2',5'-Dimethoxyacetophenone
| Nitrating Medium | Temperature | 3'-Nitro Isomer (%) | 4'-Nitro Isomer (%) | 6'-Nitro Isomer (%) |
|---|---|---|---|---|
| Conc. HNO₃ | -20°C | 44 | 40 | 16 |
| Conc. HNO₃ / Conc. H₂SO₄ | -20°C | 25 | 68 | 7 |
Data sourced from a study on the orientation of nitration of 2',5'-dimethoxyacetophenone. acs.org
Condensation reactions are a versatile tool in organic synthesis for forming carbon-carbon bonds. The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, involves the reaction of an aromatic aldehyde or ketone with an aliphatic aldehyde or ketone in the presence of a base to form chalcones or related enones. researchgate.net This methodology provides a pathway to complex aromatic structures.
While not a direct route to this compound, this strategy is relevant for synthesizing related structures and demonstrates the utility of building carbon frameworks from simpler aromatic precursors. For example, various substituted phenylethanones can be reacted with nicotinaldehydes in the presence of an aqueous base at room temperature to produce a range of chalcone (B49325) derivatives. researchgate.net Similarly, multi-component condensation reactions involving aromatic aldehydes, amines, and cyclic β-diketones can be used to synthesize complex heterocyclic systems. pleiades.online These reactions highlight the importance of condensation chemistry in the synthesis of functionalized aromatic compounds. nih.govmdpi.com
The Henry reaction, also known as the nitroaldol reaction, is a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (like nitromethane) and an aldehyde or ketone. wikipedia.orgscirp.org This reaction produces β-nitro alcohols, which are valuable synthetic intermediates that can be easily converted into other functional groups, such as nitroalkenes, α-nitro ketones, or β-amino alcohols. wikipedia.org
This reaction is particularly useful for introducing a nitro group and extending a carbon chain simultaneously. The process begins with the deprotonation of the nitroalkane to form a nucleophilic nitronate, which then attacks the carbonyl carbon of the aldehyde or ketone. wikipedia.org The resulting β-nitro alkoxide is subsequently protonated to yield the final product. wikipedia.org The Henry reaction is reversible in all its steps. wikipedia.org Asymmetric versions of the Henry reaction, often employing chiral metal catalysts, have been developed to produce enantiomerically enriched nitro alcohols, which are important building blocks for pharmaceuticals. mdpi.com This method provides a powerful alternative for constructing nitro-substituted aromatic compounds from aldehyde precursors. organic-chemistry.org
Advanced Catalytic Approaches in the Synthesis of Related Structures
Modern synthetic chemistry increasingly relies on advanced catalytic methods to improve efficiency, selectivity, and sustainability. In the context of synthesizing structures related to phenylethanones, catalytic reductions are of particular importance.
Copper-catalyzed hydrosilylation is an efficient method for the reduction of ketones to their corresponding alcohols. researchgate.net This reaction is synthetically useful as the resulting secondary alcohols are common structural motifs in many biologically active molecules. The process involves the addition of a silicon-hydride bond across the C=O double bond of the ketone, catalyzed by a copper complex. acs.orgacs.org
This method is applicable to a wide range of ketones, including aromatic, functionalized, and sterically hindered variants. acs.org The catalytic systems often employ inexpensive and readily available copper(I) precursors combined with ligands such as N-heterocyclic carbenes (NHCs) or chiral bis-phosphine ligands like BINAP. acs.orgthieme-connect.com The reaction typically proceeds under mild conditions and can achieve high yields and, in the case of prochiral ketones, high enantioselectivity. acs.orgresearchgate.net Mechanistic studies suggest that the key steps involve the insertion of the ketone into a copper-hydride (Cu-H) bond, followed by reaction with the silane (B1218182) to regenerate the catalyst and produce a silyl (B83357) ether, which is then hydrolyzed to the alcohol. researchgate.netthieme-connect.com
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,4-dimethoxybenzene |
| 2',5'-Dimethoxyacetophenone |
| Acetic anhydride |
| Aluminum chloride |
| Ethanoyl chloride |
| Nitric acid |
| Nitromethane |
| Sulfuric acid |
| Phenylethanone |
| Chalcone |
| β-nitro alcohol |
| β-amino alcohol |
| Nitroalkene |
Multi-Step Synthesis Pathways for Dimethoxynitrophenyl-Containing Molecules
Multi-step synthesis is a cornerstone of organic chemistry, enabling the construction of complex target compounds from simpler, commercially available starting materials. youtube.com The synthesis of molecules containing the dimethoxynitrophenyl scaffold often involves the strategic introduction of functional groups onto a substituted benzene ring. A common approach is the electrophilic nitration of a dimethoxy-substituted aromatic precursor.
For instance, a synthetic route analogous to the preparation of the target compound is the synthesis of 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (B1329754) from 3,4-dimethoxyacetophenone. This process involves the controlled addition of nitric acid at low temperatures to introduce a nitro group onto the aromatic ring. chemicalbook.com The reaction is carefully managed to ensure regioselectivity, where the nitro group is directed to a specific position on the ring based on the electronic effects of the existing methoxy and acetyl groups.
A general procedure for such a nitration involves dissolving the dimethoxyacetophenone precursor in a mixture of nitric acid and a dehydrating agent like sulfuric acid, or using a solution of nitric acid and sodium nitrite. chemicalbook.com The reaction is typically conducted at a reduced temperature (e.g., 5-10°C) to control the exothermic nature of the reaction and minimize the formation of byproducts. chemicalbook.comgoogleapis.com After the reaction is complete, the product is isolated by pouring the reaction mixture into ice water, which causes the organic product to precipitate. chemicalbook.com
The following table outlines a representative multi-step synthesis for a related dimethoxynitrophenyl compound.
| Step | Reaction | Key Reagents & Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Nitration of 3,4-dimethoxyacetophenone | 67% Nitric acid, Sodium nitrite, 5-10°C | 1-(4,5-dimethoxy-2-nitrophenyl)ethanone | 87.9% |
| 2 | Purification | Neutralization with sodium bicarbonate, filtration, and drying | Pure 1-(4,5-dimethoxy-2-nitrophenyl)ethanone | - |
Preparation of Key Intermediates for the Target Compound and Analogues
The successful synthesis of this compound and its analogues is highly dependent on the availability and purity of key intermediates, particularly substituted nitrobenzaldehydes and nitroacetophenones.
Substituted nitrobenzaldehydes and nitroacetophenones are crucial building blocks in organic synthesis. Their preparation typically involves the electrophilic nitration of a corresponding benzaldehyde (B42025) or acetophenone (B1666503) precursor.
Nitrobenzaldehydes: The synthesis of meta-nitrobenzaldehyde derivatives can be achieved by the controlled nitration of benzaldehyde. sarchemlabs.com This method often employs a mixture of nitric acid and sulfuric acid, where careful temperature control is essential for selective nitration at the meta position. sarchemlabs.com An alternative method involves a multi-step process where benzaldehyde first reacts with ammonia (B1221849) water to form an intermediate, which is then treated with a nitrating agent and subsequently hydrolyzed to yield the m-nitrobenzaldehyde derivative. google.com
Nitroacetophenones: The synthesis of nitroacetophenones can be achieved through several routes. The direct nitration of acetophenone using a mixed acid (sulfuric acid and nitric acid) at low temperatures predominantly yields m-nitroacetophenone. googleapis.com However, this method can produce ortho and para isomers as byproducts, necessitating purification. google.com
Alternative strategies provide better regioselectivity for ortho and para isomers. For example, o-nitroacetophenone can be synthesized from acetophenone by first converting the carbonyl group into an oxime. This oxime intermediate then undergoes a palladium-catalyzed nitration at the ortho position, followed by hydrolysis to regenerate the ketone. google.com Another route involves starting with the corresponding nitrobenzoic acid, which is converted to a nitrobenzoyl chloride and then reacted with diethyl malonate to produce the desired nitroacetophenone. google.com The Claisen-Schmidt condensation reaction between nitroacetophenones and benzaldehydes is also a valuable method for synthesizing dinitrochalcones, which are versatile intermediates. researchgate.net
The table below summarizes various synthetic methods for these key intermediates.
| Target Intermediate | Starting Material | Key Reagents & Conditions | Typical Yield | Reference |
|---|---|---|---|---|
| m-Nitroacetophenone | Acetophenone | Sulfuric acid, Nitric acid, low temperature (-20°C to -15°C) | Variable | google.com |
| o-Nitroacetophenone | Acetophenone | 1. Hydroxylamine (B1172632) hydrochloride, Sodium acetate; 2. Palladium catalyst, Nitrating agent; 3. Acid hydrolysis | 95% (for oxime formation) | google.com |
| 4-Fluoro-3-nitrobenzaldehyde | 4-Chloro-3-nitrobenzaldehyde | Potassium fluoride, Sulpholane, 180°C | 92.5% | google.com |
| 2-Hydroxy-3-nitro-5-methyl acetophenone | 2-Hydroxy-5-methyl acetophenone | Nitration | - | tsijournals.com |
Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are important synthetic intermediates. jetir.org They are typically formed through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. jetir.orgnih.gov
In the context of synthesizing complex nitroaromatic compounds, Schiff bases derived from nitrobenzaldehydes are particularly useful. The synthesis involves refluxing the nitrobenzaldehyde with a primary amine in a solvent like ethanol. jetir.orgmdpi.com Often, a catalytic amount of acid, such as glacial acetic acid, is added to facilitate the reaction. jetir.org The resulting Schiff base product often precipitates from the solution upon cooling. jetir.org
For example, chiral Schiff base ligands can be prepared by reacting ortho-, meta-, or para-nitrobenzaldehydes with a chiral amine like (1R,2R)-(-)-1,2-diaminocyclohexane. nih.gov Similarly, reacting p-nitrobenzaldehyde with m-nitroaniline is another documented synthesis. ijtsrd.com These reactions demonstrate the versatility of nitrobenzaldehydes in forming imine linkages, which can then be subjected to further chemical transformations.
The following table provides examples of Schiff base formation relevant to the synthesis of nitroaromatic compounds.
| Aldehyde | Amine | Reaction Conditions | Schiff Base Product | Reference |
|---|---|---|---|---|
| m-Nitrobenzaldehyde | p-Chloroaniline | Ethanol, reflux, cat. Glacial acetic acid | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | jetir.org |
| p-Nitrobenzaldehyde | m-Nitroaniline | Ethanol, stirring | 1-nitro-4-(1-imino,4-nitrophenyl)benzene | ijtsrd.com |
| o-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-Diaminocyclohexane | Absolute ethanol, reflux, 36 h | Chiral Schiff Base Ligand | nih.gov |
| p-Nitrobenzaldehyde | 2,4-Dimethoxyaniline | Ethanol, reflux, 5 h | (2,4-Dimethoxybenzylidene)-(4-nitrophenyl)amine | mdpi.com |
Reactivity and Chemical Transformations of 1 2,5 Dimethoxy 3 Nitrophenyl Ethanone
Reactions Involving the Nitro Group
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and is itself a primary site for chemical modification, most notably through reduction and participation in cyclization reactions.
Electrochemical Reduction Pathways and Nitro Radical Anion Formation
The electrochemical reduction of 2,5-dimethoxy nitrobenzene (B124822) derivatives has been a subject of detailed study. researchgate.net In mixed aqueous and organic media, these compounds exhibit a well-defined and reversible redox couple, which is attributed to the one-electron reduction of the nitro group to form a corresponding nitro radical anion. researchgate.net This process is significant because the formation of a stable nitro radical anion from aromatic compounds often requires specific conditions, such as an aprotic solvent or the presence of inhibitors. researchgate.net
Cyclic voltammetry studies confirm that the electrochemically generated nitro radical anion of 2,5-dimethoxy nitrobenzene derivatives is relatively stable. researchgate.net However, this intermediate species does show a tendency to participate in further chemical reactions. researchgate.net The kinetic behavior of these radical anions has been characterized, allowing for the calculation of the rate constant for their subsequent chemical reactions. researchgate.net The initial one-electron transfer is a critical step that precedes the formation of nitroso and hydroxylamine (B1172632) derivatives through further reduction. nih.gov
| Technique | Medium | Observation | Product |
|---|---|---|---|
| Cyclic Voltammetry (CV) | Mixed (DMF/aqueous buffer) | Well-defined, reversible redox couple | Nitro Radical Anion (R-NO₂•⁻) |
| Polarography | Aqueous (pH > 8) | Polarographic peak or wave observed | Nitro Radical Anion (R-NO₂•⁻) |
Intramolecular Cyclization Reactions (e.g., Baeyer–Drewson Related Mechanisms)
The ortho positioning of the acetyl and nitro groups on the aromatic ring of related compounds facilitates intramolecular cyclization reactions. A notable transformation is a cascade cyclization mechanistically related to the Baeyer–Drewson indigo (B80030) synthesis. researchgate.net This type of reaction is initiated by the formation of an enolate from the acetyl group, which then performs an intramolecular attack on the electrophilic nitro group. google.com
In a study involving chalcones derived from a structurally similar compound, 1-(4,5-dimethoxy-2-nitrophenyl)ethanone (B1329754), the addition of a cyanide anion triggered a 5-exo-trig cyclization. google.com This process leads to the formation of a cyclic nitronate intermediate. google.com Subsequent elimination and tautomerization steps yield complex heterocyclic structures like 2-alkylideneindolin-3-ones. google.com This demonstrates the capacity of the ortho-nitroacetylphenyl moiety to undergo sophisticated intramolecular transformations to build fused ring systems. The Baeyer-Drewsen synthesis itself traditionally involves the condensation of an o-nitrobenzaldehyde with acetone (B3395972) in an alkaline medium, proceeding through a series of condensation, cyclization, and redox steps. nih.gov
Reactions Involving the Acetyl Group
The acetyl group is a versatile handle for building molecular complexity through condensation reactions and can be readily converted into other functional groups.
Condensation Reactions Leading to Chalcone (B49325) and Related Conjugated Systems
The acetyl group of 1-(2,5-dimethoxy-3-nitrophenyl)ethanone can readily participate in base-catalyzed condensation reactions with aromatic aldehydes to form chalcones, which are α,β-unsaturated ketones. This reaction, commonly known as the Claisen-Schmidt condensation, is a fundamental method for carbon-carbon bond formation.
The general procedure involves reacting the acetophenone (B1666503) derivative with a selected benzaldehyde (B42025) in an alcoholic solvent, such as ethanol, in the presence of a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). The base deprotonates the α-carbon of the acetyl group, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the conjugated chalcone system. This reaction is highly versatile, allowing for the synthesis of a wide library of chalcone derivatives by varying the substituted benzaldehyde used in the reaction.
| Reactant 1 | Reactant 2 | Conditions | Product Type |
|---|---|---|---|
| This compound | Substituted Benzaldehyde | KOH or NaOH, Ethanol | Chalcone (1,3-Diaryl-2-propen-1-one) |
Functional Group Interconversions of the Carbonyl Moiety (e.g., Reduction to Corresponding Alcohols)
The carbonyl of the acetyl group is susceptible to reduction by various hydride reagents to yield the corresponding secondary alcohol. A standard and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reduction of the closely related substrate 1-(4,5-dimethoxy-2-nitrophenyl)ethanone to 1-(4,5-dimethoxy-2-nitrophenyl)ethanol has been reported with high efficiency.
The reaction is typically carried out in an alcoholic solvent like ethanol. Sodium borohydride is added to a solution of the ketone, and the reaction proceeds, often at room temperature, to completion in a short time. Following the reduction, an acidic workup is performed to neutralize the reaction and protonate the resulting alkoxide. This method provides a clean and high-yielding route to the corresponding alcohol, a valuable intermediate for further synthetic elaboration.
Derivatization Strategies for Analytical and Synthetic Utility
Derivatization of the acetyl group in this compound provides a versatile platform for creating new compounds for further synthesis or for enhancing the molecule's properties for analytical detection.
The carbonyl group of the ethanone (B97240) moiety readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form stable hydrazones. chemrxiv.orgnih.gov This reaction is acid-catalyzed and involves the nucleophilic attack of the nitrogen atom of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration. nih.gov
The reaction can be carried out with various hydrazine reagents, such as hydrazine hydrate, phenylhydrazine, or 2,4-dinitrophenylhydrazine (B122626) (DNPH). yorku.canih.gov The resulting hydrazone derivatives often have distinct physical properties, such as being colored, crystalline solids, which facilitates their identification and purification. researchgate.net For example, reaction with DNPH yields a 2,4-dinitrophenylhydrazone, which is typically a red or orange solid, a classical method for identifying aldehydes and ketones. yorku.ca These derivatives are also synthetically valuable intermediates for the synthesis of heterocyclic compounds like pyrazoles. researchgate.net
| Hydrazine Reagent | Product Type | Typical Reaction Conditions | Analytical/Synthetic Utility |
| Hydrazine Hydrate (N₂H₄·H₂O) | Hydrazone | Ethanol, reflux, catalytic acid | Intermediate for pyrazole (B372694) synthesis |
| Phenylhydrazine | Phenylhydrazone | Ethanol, reflux, acetic acid | Fischer indole (B1671886) synthesis intermediate |
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Acidified ethanol, RT | Qualitative analysis (colorimetric) |
| Dansyl Hydrazine | Fluorescent Hydrazone | Methanol, acetic acid | Fluorescence detection in HPLC thermofisher.com |
Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), are powerful dienophiles used in Diels-Alder reactions. nih.gov They are employed as derivatizing agents to enhance the detectability of compounds containing conjugated diene systems, particularly in liquid chromatography-mass spectrometry (LC-MS) analyses. nih.gov
The ketone in this compound does not react directly with a Cookson-type reagent. For this derivatization to be successful, the ketone must first be converted into a conjugated diene. This could be achieved through a two-step sequence. First, a Wittig-type reaction with a suitable phosphonium (B103445) ylide (e.g., methylenetriphenylphosphorane) could convert the carbonyl group into a terminal alkene. Subsequent synthetic steps, such as allylic bromination followed by dehydrobromination, could then generate a conjugated diene system. This diene could then readily undergo a [4+2] cycloaddition reaction with a Cookson-type reagent, attaching a tag that significantly enhances ionization efficiency and detection sensitivity in MS analysis. nih.gov
The parent molecule, this compound, is achiral. However, it can be converted into a chiral molecule through reactions at the ketone. A common strategy is the reduction of the ketone to a secondary alcohol, 1-(2,5-dimethoxy-3-nitrophenyl)ethanol, which creates a chiral center at the carbon bearing the hydroxyl group. This reduction can be achieved using reducing agents like sodium borohydride (NaBH₄).
The resulting product is a racemic mixture of (R)- and (S)-enantiomers. To separate and quantify these enantiomers using techniques like HPLC or NMR, a chiral derivatizing agent (CDA) can be used. wikipedia.orgnih.gov A CDA is an enantiomerically pure reagent that reacts with both enantiomers of the racemic alcohol to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic methods. researchgate.netccspublishing.org.cn
A widely used CDA for alcohols is Mosher's acid chloride, (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. wikipedia.org Reaction of the racemic alcohol with, for example, (R)-Mosher's acid chloride would produce two diastereomeric esters. These diastereomers can then be separated by HPLC, and their relative peak areas would correspond to the enantiomeric composition of the original alcohol.
| Reaction Step | Reagent | Product | Purpose |
| 1. Reduction | Sodium Borohydride (NaBH₄) | (R/S)-1-(2,5-dimethoxy-3-nitrophenyl)ethanol | Creation of a chiral center |
| 2. Derivatization | (R)-Mosher's acid chloride | Diastereomeric Mosher's esters | Conversion of enantiomers to separable diastereomers |
For analysis by techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize molecules to increase their volatility and thermal stability, and to enhance their detection sensitivity. libretexts.orgmdpi.com Perfluoroacyl groups are excellent for this purpose because their high electronegativity makes them strongly responsive to electron capture detectors (ECD) and can lead to characteristic fragmentation patterns in MS. mdpi.com
Similar to the chiral derivatization approach, this strategy typically begins with the reduction of the ketone to the corresponding alcohol, 1-(2,5-dimethoxy-3-nitrophenyl)ethanol. The hydroxyl group of this alcohol can then be acylated using a perfluoroacylating reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). dicp.ac.cnorganic-chemistry.org The reaction is usually performed in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. The resulting trifluoroacetyl or pentafluoropropanoyl esters are significantly more volatile than the parent alcohol and can be readily analyzed by GC-MS, allowing for sensitive detection and quantification. nih.gov
| Derivatizing Agent | Product Functional Group | Analytical Enhancement |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | Increased volatility for GC, characteristic MS fragmentation dicp.ac.cn |
| Pentafluoropropionic Anhydride (PFPA) | Pentafluoropropionate Ester | Enhanced volatility and sensitivity for GC-ECD/MS libretexts.org |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Trimethylsilyl (TMS) Ether | Increased volatility and thermal stability for GC-MS |
Computational and Theoretical Investigations of 1 2,5 Dimethoxy 3 Nitrophenyl Ethanone and Analogues
Density Functional Theory (DFT) Studies
Density Functional Theory has become a principal method for investigating the quantum mechanical properties of molecules. It is used to predict geometries, electronic structures, and various spectroscopic properties of compounds, providing data that complements experimental findings. scirp.orgnih.gov
DFT calculations are utilized to determine the most stable three-dimensional arrangement of atoms in a molecule. For analogues of 1-(2,5-dimethoxy-3-nitrophenyl)ethanone, such as chalcone (B49325) derivatives, DFT methods like B3LYP with basis sets like 6-311G are employed to optimize the molecular geometry. scirp.org These calculations help in understanding the planarity and torsion angles within the molecule. For example, in a related chloro-dimethoxy chalcone derivative, the mean planes of the two substituted benzene (B151609) rings were found to be twisted significantly with respect to each other. scirp.org In another study on an azo dye analogue, conformational analysis was performed by systematically varying a selected torsion angle to identify the lowest energy conformation. nih.gov The optimized structural parameters obtained from these calculations, including bond lengths and angles, generally show good agreement with experimental data derived from X-ray crystallography. nih.gov
The electronic properties of a molecule are crucial for understanding its reactivity and optical behavior. DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.govnih.gov
For instance, in the DFT study of 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, the HOMO-LUMO energy gap was calculated to be 3.765 eV. nih.gov In another analogue, 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, DFT calculations were also used to determine HOMO and LUMO energies. iucr.org A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, indicating that charge transfer can readily occur within the molecule. scirp.orgnih.gov Analysis of the spatial distribution of these frontier orbitals can identify potential sites for electrophilic and nucleophilic attack. uaeu.ac.ae
Below is a table summarizing the calculated electronic properties for some related compounds.
| Compound/Analogue | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone nih.gov | B3LYP-D3BJ/def2-TZVP | - | - | 3.765 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | B3LYP/6-31G+(d,p) | -0.26 | -0.18 | 0.08 |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate (Gas Phase) materialsciencejournal.org | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 |
Note: The values are specific to the compounds and computational methods cited.
Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. iucr.org
For the analogue 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene, TD-DFT calculations were performed to obtain vertical excitation and emission energies. iucr.org Similarly, for another related compound, the simulated UV-Visible spectrum was generated using TD-DFT with the B3LYP/6-311G(d,p) method, showing absorption corresponding to transitions between molecular orbitals. materialsciencejournal.org These theoretical spectra can be compared with experimental results to aid in the assignment of electronic transitions, which are often characterized as charge-transfer excitations from HOMO to LUMO. nih.govmaterialsciencejournal.org
Molecular and Crystal Structure Analysis of Related Compounds
Experimental techniques, particularly single-crystal X-ray diffraction, provide definitive information about the solid-state structure of molecules and the nature of their intermolecular interactions.
X-ray diffraction analysis of single crystals allows for the precise determination of molecular geometry, including bond lengths, bond angles, and torsion angles in the solid state. Several analogues of this compound have been characterized using this method.
For example, the crystal structure of (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one was determined to belong to the triclinic crystal system. nih.gov Another related chalcone, 1-(4-butoxy-2-hydroxy phenyl)-3-(2,5- dimethoxyphenyl) prop-2-en-1-one, was found to crystallize in the monoclinic system. These studies confirm that bond lengths and angles are generally within normal ranges. nih.gov
The table below presents crystallographic data for selected analogues.
| Compound/Analogue | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one nih.gov | Triclinic | P-1 | 7.5015 | 7.9962 | 13.2468 | 80.342 |
| 1-(4-butoxy-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl) prop-2-en-1-one | Monoclinic | P 2/m | 22.4642 | 17.1823 | 10.3753 | 92.93 |
| 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone nih.gov | Monoclinic | P2₁/a | 15.7097 | 7.8300 | 21.2351 | 92.635 |
Note: The unit cell parameters α and γ are not shown for monoclinic and triclinic systems for brevity. Full details are in the cited references.
In the crystal structure of (2E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one, molecules are interconnected by C—H···O hydrogen bonds, forming dimers which are further linked into infinite chains. nih.gov The crystal packing of 1,4-dimethoxy-2,5-bis[2-(4-nitrophenyl)ethenyl]benzene is stabilized by π–π interactions. nih.gov In other related structures, weak intermolecular forces such as C—H···O and C—H···π interactions have been observed to stabilize the crystal packing, while in some cases, no π–π stacking interactions are present. researchgate.net Hirshfeld surface analysis is another computational tool used alongside crystallography to quantify the different types of intermolecular contacts within a crystal. nih.gov
Mechanistic Insights into Reaction Pathways (e.g., Electrochemical and Cyclization Mechanisms)
The reaction pathways of this compound and its analogues are of significant interest in synthetic and medicinal chemistry. Computational and theoretical investigations, complemented by experimental studies on closely related compounds, have provided valuable insights into their electrochemical behavior and potential for intramolecular cyclization. These studies are crucial for understanding the molecule's reactivity and for the rational design of new synthetic routes and novel compounds with desired properties.
Electrochemical Mechanisms
The electrochemical reduction of aromatic nitro compounds, including derivatives of this compound, is a well-studied area. The reduction of the nitro group typically proceeds through a series of electron and proton transfer steps, leading to various intermediates and final products. The specific pathway and the stability of the intermediates are highly dependent on the reaction conditions, such as the pH of the medium and the nature of the solvent.
In aqueous media, the electrochemical reduction of 2,5-dimethoxy nitrobenzene (B124822) derivatives, which are structural analogues of the title compound, generally involves a multi-electron process. At acidic pH, the nitro group is typically reduced to a hydroxylamine (B1172632) derivative in a single four-electron, four-proton step. As the pH increases, the reduction potential shifts to more negative values. researchgate.net
A key feature of the electrochemical reduction of these compounds, particularly in aprotic or mixed media, is the initial one-electron reduction to form a nitro radical anion. researchgate.netuchile.cl This intermediate can be relatively stable under certain conditions, such as in the absence of protons. The formation and stability of this radical anion are crucial, as it can influence the subsequent reaction pathways.
Cyclic voltammetry studies on 2,5-dimethoxy nitrobenzene derivatives have shown a well-defined reversible couple in mixed media, corresponding to the one-electron reduction to the nitro radical anion. researchgate.net The stability of this radical anion has been characterized, and it has been observed that it can undergo further chemical reactions, such as disproportionation or dimerization. researchgate.net
The general mechanism for the electrochemical reduction of the nitro group can be summarized as follows:
Formation of the nitro radical anion: R-NO₂ + e⁻ ⇌ [R-NO₂]⁻•
Formation of the nitroso derivative: [R-NO₂]⁻• + H⁺ → R-NO₂H• R-NO₂H• + e⁻ + H⁺ → R-NO + H₂O
Formation of the hydroxylamine derivative: R-NO + 2e⁻ + 2H⁺ → R-NHOH
Formation of the amine: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O
The following table summarizes the electrochemical data for some 2,5-dimethoxy nitrobenzene derivatives, which can be considered as models for understanding the behavior of this compound.
| Compound | Technique | Medium | Epc (V) vs. SCE | Process |
|---|---|---|---|---|
| 2,5-Dimethoxy-nitrobenzene | Cyclic Voltammetry | Aqueous, pH > 8 | -0.8 to -1.2 | One-electron reduction to nitro radical anion |
| 2,5-Dimethoxy-nitrobenzene | Polarography | Aqueous, acidic pH | -0.4 to -0.8 | Four-electron reduction to hydroxylamine |
| (±)-1-(2,5-dimethoxy-4-nitrophenyl)-2-aminopropane | Cyclic Voltammetry | Aqueous, pH > 10 | -0.85 | One-electron reduction to nitro-anion radical |
Cyclization Mechanisms
The presence of the nitro group in the ortho position to the acetyl group in this compound suggests the possibility of intramolecular cyclization reactions. Such cyclizations are valuable in the synthesis of heterocyclic compounds. While specific studies on the cyclization of the title compound are not extensively reported, mechanistic insights can be drawn from analogous systems.
One relevant example is the unexpected cyclization of ortho-nitrochalcones, which are structurally related to derivatives of this compound. In the presence of a nucleophile like the cyanide anion, these compounds can undergo a cascade cyclization to form 2-alkylideneindolin-3-ones. rsc.org The proposed mechanism involves the conjugate addition of the nucleophile, followed by an intramolecular attack of the resulting enolate on the electrophilic nitro group. rsc.org This leads to the formation of a cyclic nitronate intermediate, which then rearranges to the final product.
This type of reaction highlights the potential for the nitro group to act as an internal electrophile, facilitating cyclization with a suitably positioned nucleophilic center. In the case of this compound, the acetyl group could potentially be transformed into a nucleophilic species that could then attack the nitro group, leading to the formation of a heterocyclic ring system.
The following table outlines a plausible, though hypothetical, cyclization pathway for a derivative of this compound, based on the mechanisms observed for related compounds.
| Step | Description | Intermediate/Product Type |
|---|---|---|
| 1 | Generation of a nucleophilic center adjacent to the nitro group (e.g., enolate formation from the acetyl group). | Enolate |
| 2 | Intramolecular nucleophilic attack of the enolate on the nitro group. | Cyclic nitronate intermediate |
| 3 | Rearrangement and/or elimination reactions of the cyclic intermediate. | Heterocyclic product (e.g., substituted indole (B1671886) or quinoline (B57606) derivative) |
Further computational and experimental studies are necessary to fully elucidate the specific mechanistic details of the electrochemical and cyclization pathways for this compound. However, the available data on analogous compounds provide a strong foundation for predicting its reactivity and for designing synthetic strategies that exploit these reaction pathways.
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Methodologies for 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone and Derivatives
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR for Structure Confirmation and Isomer Differentiation)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide information on the number and environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques confirm the connectivity.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The expected spectrum for this compound would feature distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and acetyl groups. The substitution pattern on the aromatic ring—with two methoxy groups, a nitro group, and an acetyl group—results in a specific splitting pattern for the two remaining aromatic protons. Positional isomers, such as 1-(4,5-Dimethoxy-2-nitrophenyl)ethanone (B1329754), would exhibit different chemical shifts and coupling constants for their aromatic protons, allowing for clear differentiation. For instance, the aromatic protons in a related isomer, 1-(4,5-dimethoxy-2-nitro-phenyl)-ethanone, appear as singlets at δ 6.76 and δ 7.62 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The spectrum of this compound is expected to show signals for the carbonyl carbon of the acetyl group (typically δ 195-205 ppm), the aromatic carbons, and the carbons of the two methoxy groups (typically δ 55-65 ppm). rsc.orgmdpi.com The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing nitro and acetyl groups.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, confirming the relationship between the aromatic protons. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C NMR spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analogous compounds and general NMR principles.
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Aromatic-H (C4-H) | 7.0 - 7.3 (d) | 110 - 115 |
| Aromatic-H (C6-H) | 7.4 - 7.7 (d) | 118 - 123 |
| Methoxy (-OCH₃) | 3.8 - 4.0 (s) | 56 - 58 |
| Methoxy (-OCH₃) | 3.9 - 4.1 (s) | 57 - 59 |
| Acetyl (-COCH₃) | 2.5 - 2.7 (s) | 26 - 28 |
| Carbonyl (C=O) | --- | 196 - 199 |
| Aromatic C-1 (C-COCH₃) | --- | 135 - 140 |
| Aromatic C-2 (C-OCH₃) | --- | 150 - 155 |
| Aromatic C-3 (C-NO₂) | --- | 138 - 143 |
| Aromatic C-5 (C-OCH₃) | --- | 152 - 157 |
Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups. A strong absorption band for the carbonyl (C=O) stretching of the ketone is expected in the region of 1680-1700 cm⁻¹. The presence of the nitro (NO₂) group will be confirmed by two strong bands: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1340-1370 cm⁻¹. orientjchem.org Additionally, C-O stretching vibrations for the methoxy groups would appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range.
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The symmetric stretching vibration of the nitro group typically gives a strong signal in the Raman spectrum. nih.gov Aromatic ring vibrations are also usually strong in Raman spectra, aiding in the confirmation of the aromatic core.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong |
| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 | Strong |
| Nitro (NO₂) | Symmetric Stretching | 1340 - 1370 | Strong |
| Aromatic (C=C) | Ring Stretching | 1450 - 1600 | Medium-Variable |
| Ether (Ar-O-CH₃) | Asymmetric Stretching | 1200 - 1275 | Strong |
| Ether (Ar-O-CH₃) | Symmetric Stretching | 1020 - 1075 | Medium |
| Alkyl C-H | Stretching | 2850 - 3000 | Medium-Weak |
Mass Spectrometry (MS, HRMS, LC-MS/MS, GC-MS, ESI-QTOF-MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information from its fragmentation patterns.
Molecular Weight Determination: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₁₀H₁₁NO₅). Techniques like Electrospray Ionization (ESI) are commonly used to generate the protonated molecular ion [M+H]⁺.
Fragmentation Analysis: Under electron ionization (EI) or collision-induced dissociation (CID) in MS/MS experiments, the molecule fragments in a predictable manner. The mass spectrum of acetophenone (B1666503) and its derivatives typically shows a prominent peak corresponding to the benzoyl cation, formed by the loss of the methyl group. msu.edu For this compound, key fragmentation pathways would likely include:
Loss of a methyl group (-CH₃): A peak at m/z [M-15]⁺ corresponding to the acylium ion.
Loss of the acetyl group (-COCH₃): A peak at m/z [M-43]⁺.
Loss of a nitro group (-NO₂): A peak at m/z [M-46]⁺.
Loss of methoxy group (-OCH₃): A peak at m/z [M-31]⁺.
Coupled techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for analyzing complex mixtures, separating components before they enter the mass spectrometer. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (Molecular Weight: 225.19 g/mol)
| Fragment Ion | Proposed Loss | Predicted m/z |
|---|---|---|
| [C₁₀H₁₁NO₅]⁺ | Molecular Ion (M⁺) | 225 |
| [C₉H₈NO₅]⁺ | Loss of ·CH₃ | 210 |
| [C₈H₈NO₃]⁺ | Loss of ·COCH₃ | 182 |
| [C₁₀H₁₁O₃]⁺ | Loss of ·NO₂ | 179 |
| [C₉H₈NO₄]⁺ | Loss of ·OCH₃ | 194 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is characterized by electronic transitions within the substituted benzene (B151609) ring. The presence of chromophores like the nitro group and the carbonyl group, along with auxochromes like the methoxy groups, influences the absorption maxima (λmax). Aromatic nitro compounds typically exhibit strong absorption bands in the UV region. nih.gov For instance, nitrophenols show absorption maxima between 270 nm and 350 nm, and this can be red-shifted (moved to longer wavelengths) depending on the substitution pattern and solvent. docbrown.inforsc.org The spectrum for the target compound is expected to show characteristic π → π* transitions of the aromatic system.
Chromatographic Techniques for Separation and Purity
Chromatography is essential for separating the target compound from impurities, starting materials, and by-products, as well as for determining its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. moravek.com A validated HPLC method can separate this compound from any process-related impurities or degradation products with high resolution and sensitivity. chromatographyonline.comijpsjournal.com
A typical reverse-phase HPLC (RP-HPLC) method would be developed for this purpose. americanpharmaceuticalreview.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, often using a UV detector set at a wavelength where the compound absorbs strongly. For quantitative analysis, a calibration curve is generated using certified reference standards. Method development involves optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a gradient of acetonitrile (B52724) and water), flow rate, and detector wavelength to achieve optimal separation and peak shape. pharmtech.com
Table 4: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Phosphoric Acid |
| Gradient | Gradient elution (e.g., 10% B to 90% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 254 nm or 280 nm) |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC) for Volatile Component Analysis and Reaction Monitoring
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds, making it suitable for the assessment of this compound and its precursors. When coupled with a mass spectrometer (GC-MS), it provides detailed information on the components of a mixture, facilitating both qualitative and quantitative analysis. nih.gov
Volatile Component Analysis: The purity of a this compound sample can be determined by GC. The compound's volatility allows it to be vaporized in the heated injector port and separated from non-volatile impurities on a chromatographic column. The retention time (t R ) is a characteristic parameter for the compound under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For instance, using a non-polar stationary phase like 50% phenyl-50% methyl polysiloxane, substituted dimethoxy-aromatic compounds can be effectively resolved. nih.gov The presence of a single, sharp peak indicates a high degree of purity, while additional peaks suggest the presence of residual starting materials, solvents, or byproducts.
Reaction Monitoring: GC is an invaluable tool for monitoring the progress of the nitration of 2,5-dimethoxyacetophenone to form this compound. By taking aliquots of the reaction mixture at different time intervals and analyzing them by GC, the consumption of the starting material and the formation of the product can be tracked. researchgate.net This allows for the optimization of reaction conditions such as temperature, reaction time, and reagent stoichiometry to maximize yield and minimize the formation of impurities. The use of short analytical columns (e.g., 4-10 meters) can be advantageous as it decreases the residence time of analytes in the column, potentially reducing thermal degradation of thermally labile compounds. unb.br
The table below illustrates hypothetical GC data for monitoring the nitration of 2,5-dimethoxyacetophenone.
| Time (min) | Peak Area % (2,5-Dimethoxyacetophenone) | Peak Area % (this compound) | Peak Area % (Other Isomers/Byproducts) |
| 0 | 100 | 0 | 0 |
| 30 | 45 | 50 | 5 |
| 60 | 10 | 85 | 5 |
| 120 | <1 | 94 | 5 |
Thin-Layer Chromatography (TLC) for Reaction Progress and Preliminary Purity Checks
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis for qualitative monitoring of reactions and assessing sample purity. Its application is particularly relevant in the synthesis of this compound. acs.org
Reaction Progress Monitoring: The nitration of 2,5-dimethoxyacetophenone can be conveniently monitored by TLC. chegg.comchegg.com A TLC plate is typically spotted with three lanes: the starting material (2,5-dimethoxyacetophenone), the reaction mixture, and a co-spot containing both the starting material and the reaction mixture. libretexts.org As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the more polar nitro-product will appear. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org
Preliminary Purity Checks: TLC provides a quick assessment of the purity of the final product. A pure sample of this compound should ideally show a single spot on the TLC plate. libretexts.org The presence of multiple spots indicates impurities. The retardation factor (R f ), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. ictsl.net Due to the introduction of the polar nitro group, this compound is expected to have a lower R f value than the less polar starting material, 2,5-dimethoxyacetophenone. The choice of eluent is crucial for achieving good separation; a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is often employed. acs.orgstudyraid.com The consistency of R f values can be affected by the grade of solvents used, highlighting the need for consistency in experimental conditions for reproducible results. nih.gov
The following table shows expected R f values for the compounds involved in the synthesis.
| Compound | Functional Groups | Expected Polarity | Expected R f Value (Hexane:Ethyl Acetate 3:1) |
| 2,5-Dimethoxyacetophenone | Ketone, Ether | Moderate | ~0.6 studyraid.com |
| This compound | Ketone, Ether, Nitro | Higher | ~0.4 |
Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for High-Resolution Analysis and Isomer Differentiation
For a more detailed and quantitative analysis, Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) is an exceptionally powerful technique. It combines the high separation efficiency of UHPLC with the mass accuracy and sensitivity of HRMS.
High-Resolution Analysis: UHPLC can separate this compound from its isomers and other impurities with high resolution and speed. When the separated components enter the HRMS, the instrument measures the mass-to-charge ratio (m/z) of the ions with very high precision (typically to four or five decimal places). acs.org This allows for the determination of the elemental composition of the parent compound and any detected impurities. nih.govresearchgate.net For this compound (C 10 H 11 NO 5 ), the exact mass can be calculated and compared to the measured mass, confirming the compound's identity. This high mass accuracy is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. acs.org
Isomer Differentiation: The nitration of 2,5-dimethoxyacetophenone can potentially yield different positional isomers, such as 1-(2,5-dimethoxy-4-nitrophenyl)ethanone (B3056312) or 1-(2,5-dimethoxy-6-nitrophenyl)ethanone, in addition to the desired 3-nitro isomer. While these isomers have the same exact mass, UHPLC is often capable of separating them based on small differences in their polarity and interaction with the stationary phase. nih.gov Furthermore, tandem mass spectrometry (MS/MS) experiments within the HRMS can aid in differentiation. researchgate.net By inducing fragmentation of the protonated molecules, unique fragmentation patterns can be generated for each isomer, acting as a "fingerprint" for structural confirmation.
Electrochemical Methods for Redox Characterization
Electrochemical methods are used to study the redox properties of molecules, providing insights into their electronic structure and reactivity. For this compound, these techniques are particularly useful for characterizing the reduction of the nitro group.
Cyclic Voltammetry and Polarography for Redox Potentials and Mechanisms
Cyclic Voltammetry (CV) and polarography are electroanalytical techniques that measure the current response of an electroactive species to a changing potential. The reduction of aromatic nitro compounds is a well-studied process and typically involves a series of electron and proton transfer steps. acs.org
The initial step, particularly in aprotic or alkaline media, is often a one-electron reduction to form a nitro radical anion (ArNO 2 •− ). researchgate.netresearchgate.net
ArNO 2 + e − ⇌ ArNO 2 •−
This step is often reversible, and its potential is influenced by the other substituents on the aromatic ring. acs.orgacs.org Subsequent reduction steps lead to the nitroso (ArNO) and hydroxylamine (B1172632) (ArNHOH) intermediates before the final amine product is formed. nih.gov The exact mechanism and the stability of the intermediates are highly dependent on the experimental conditions, especially the pH of the medium. acs.org Studies on related 2,5-dimethoxy nitrobenzene (B124822) derivatives have shown that the nitro radical anion can be observed and characterized using CV. researchgate.netuchile.cl
The table below presents typical reduction potentials for related nitroaromatic compounds, which can be used to estimate the expected redox behavior of this compound.
| Compound | E 1/2 (V vs. SCE) | Medium | Reference |
| p-Nitroacetophenone | -0.60 | Acetonitrile | acs.org |
| Nitrobenzene | -1.15 | DMF | acs.org |
| 1-(2,5-Dimethoxy-4-nitrophenyl)-2-aminopropane (DON) | -0.58 (E pc ) | pH 3 |
Techniques for Positional and Chiral Isomer Differentiation
The unambiguous identification of a specific isomer is critical, as positional isomers can have different physical, chemical, and biological properties. The synthesis of this compound from 2,5-dimethoxyacetophenone can lead to the formation of other positional isomers.
Spectroscopic and Chromatographic Discrimination of Structural Isomers
A combination of spectroscopic and chromatographic techniques is essential for distinguishing this compound from its potential positional isomers.
Chromatographic Discrimination: As discussed previously, both GC and UHPLC are powerful tools for separating positional isomers. nih.gov Isomers often exhibit slight differences in polarity and boiling points due to variations in intramolecular interactions and molecular symmetry. These differences can be exploited to achieve baseline separation on a suitable chromatographic column. For example, GC has been successfully used to resolve all six regioisomers of dimethoxyphenethylamine after derivatization. nih.gov Similarly, the nitrated isomers of 1,4-dimethoxybenzene (B90301) have been separated by column chromatography. researchgate.netmdpi.com
Spectroscopic Discrimination: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most definitive method for the structural elucidation of isomers.
¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this compound, the two aromatic protons would appear as distinct signals with specific chemical shifts and coupling constants. In contrast, the more symmetric 1-(2,5-dimethoxy-4-nitrophenyl)ethanone would show two singlets for its aromatic protons. researchgate.net The substitution pattern directly influences the electronic environment and thus the chemical shifts of the aromatic protons, allowing for unambiguous assignment.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule. The number of signals corresponds to the number of chemically non-equivalent carbons. Each positional isomer will have a unique set of ¹³C chemical shifts, providing further confirmation of the structure.
Infrared (IR) Spectroscopy: While IR spectroscopy is generally less definitive for isomer differentiation than NMR, it can provide supporting evidence. The positions of the C-H bending bands in the fingerprint region (below 1000 cm⁻¹) can sometimes be characteristic of the substitution pattern on the aromatic ring. Vapor-phase IR spectroscopy coupled with GC (GC-IRD) can provide distinct spectra for different isomers. nih.gov
Applications in Chemical Synthesis and Advanced Materials Research
Utilization as Key Synthetic Intermediates and Building Blocks
As a substituted acetophenone (B1666503), 1-(2,5-dimethoxy-3-nitrophenyl)ethanone is a cornerstone for building more complex molecular frameworks. Its acetyl group provides a reactive handle for condensation and cyclization reactions, enabling the assembly of diverse heterocyclic systems.
The chemical reactivity of this compound makes it a suitable starting material for synthesizing a range of heterocyclic compounds that are of significant interest in organic chemistry.
Chalcones: The most direct application of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) via the Claisen-Schmidt condensation. researchgate.netnih.gov This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde. nih.govyoutube.com In this context, this compound serves as the ketone component, reacting with various substituted benzaldehydes to yield a diverse library of chalcone (B49325) derivatives. rsc.org These resulting chalcones are themselves valuable intermediates for further synthetic transformations. researchgate.net
Azetidinones: The four-membered nitrogen-containing rings known as azetidinones, or β-lactams, are crucial structures in many antibacterial agents. derpharmachemica.com A primary route to their synthesis is the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine (Schiff base). mdpi.commdpi.com While not a direct precursor, this compound can be elaborated into the necessary intermediates. For instance, it can be converted into an imine, which is then reacted with a suitable ketene generated in situ from an acyl chloride to form the azetidinone ring. impactfactor.orgresearchgate.net
Pyrazolones: Pyrazolones are five-membered heterocyclic compounds with a broad spectrum of pharmacological properties. nih.gov The classical synthesis involves the condensation of a β-ketoester with a hydrazine (B178648). nih.gov Although this compound is not a β-ketoester, it can be used to synthesize precursors for related pyrazole (B372694) structures. For example, chalcones derived from this acetophenone can undergo cyclization with hydrazines to form pyrazolines, a related class of dihydropyrazoles. nih.gov
Table 1: Synthetic Pathways Utilizing this compound
| Target Molecule Class | Key Reaction | Role of this compound | Co-reactant |
|---|---|---|---|
| Chalcones | Claisen-Schmidt Condensation | Ketone source | Aromatic Aldehyde |
| Azetidinones (β-lactams) | Staudinger [2+2] Cycloaddition | Precursor to the imine component | Ketene (from an acyl chloride) |
| Pyrazolines/Pyrazoles | Cyclocondensation | Precursor to a chalcone intermediate | Hydrazine |
The heterocyclic systems derived from this compound, such as azetidinones and pyrazolones, are recognized as "privileged structures" in medicinal chemistry. derpharmachemica.comnih.gov These scaffolds are frequently found in molecules exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov By providing a synthetic entry to these core structures, this compound serves as a valuable starting material for the development of new compounds intended for pharmacological screening and drug discovery programs.
Contributions to Photochemical Research
The nitroaromatic system within this compound suggests its potential utility in photochemical applications, where light is used to induce specific chemical transformations.
Two-photon absorption (TPA) is a nonlinear optical process with applications in microscopy, microfabrication, and photodynamic therapy. researchgate.netnsf.gov Molecules with high TPA cross-sections often feature an extended π-conjugated system with electron-donating and electron-accepting groups. nsf.govnih.gov While this compound itself is not a large conjugated system, its structural motifs are relevant. The nitro group is a potent electron acceptor, and the dimethoxy-substituted ring acts as a donor. This compound can be used as a building block to construct larger, more complex TPA-active chromophores. For example, its conversion to a chalcone would extend the π-system, creating a donor-π-acceptor structure that is a common design strategy for enhancing TPA properties. ucf.edu
Photolabile protecting groups (PPGs), or "caging" groups, are moieties that can be removed from a molecule upon irradiation with light, allowing for precise spatial and temporal control over the release of an active substance. acs.org The o-nitrobenzyl group is one of the most widely used PPG scaffolds. instras.com The photochemical release mechanism is initiated by UV light absorption, and its efficiency can be tuned by substituents on the aromatic ring. nih.gov
The 4,5-dimethoxy-2-nitrobenzyl (DMNB) framework is a well-established PPG that offers improved photochemical properties. instras.comresearchgate.net The dimethoxy-nitrophenyl structure within this compound is analogous to these classic PPGs. nih.govresearchgate.net Although the substitution pattern is different (3-nitro instead of the more common 2-nitro), this compound represents a potential precursor for novel PPGs. The phenacyl moiety itself can also function as a photoremovable group. acs.orgnih.gov Therefore, this compound and its derivatives are of interest in the design and synthesis of new photo-caging agents for applications in chemistry and biology. researchgate.net
Development of Specialized Analytical Reagents
While specific applications of this compound as an analytical reagent are not extensively documented, its chemical properties suggest potential uses. The presence of a ketone allows for derivatization reactions, for example, with hydrazine-based reagents to form hydrazones. This could be employed to tag or label other molecules for detection. Furthermore, the nitroaromatic chromophore could be chemically modified to create colorimetric or fluorescent probes for the detection of specific analytes. Its role as a precursor to nucleophilic aromatic substitution products, similar to related isomers like 1,4-dimethoxy-2,5-dinitrobenzene, could also be explored in the development of new reagents. mdpi.com
Applications in Derivatization for Enhanced Analytical Detection
In the field of analytical chemistry, the sensitive and accurate detection of various compounds is paramount. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separation and analysis. However, not all molecules possess the necessary physicochemical properties for easy detection. jfda-online.comresearchgate.net Many analytes lack a significant chromophore (a part of a molecule responsible for its color) or fluorophore (a fluorescent chemical compound), leading to poor sensitivity with common UV-Visible or fluorescence detectors. researchgate.netlibretexts.org To overcome this limitation, a process known as derivatization is employed. researchgate.net Derivatization involves chemically modifying the analyte to produce a new compound (a derivative) with properties that are more suitable for the chosen analytical method. researchgate.net
The introduction of a nitrophenyl group, a key feature of this compound, is a well-established strategy in derivatization to enhance UV-Visible detection. libretexts.org The nitro group, in conjunction with the aromatic ring, acts as a strong chromophore, significantly increasing the molar absorptivity of the analyte at a specific wavelength. ontosight.ai This chemical modification allows for the detection of otherwise "invisible" compounds and can substantially lower the limits of detection and quantification.
A classic example of this principle is the use of 2,4-dinitrophenylhydrazine (B122626) (DNPH) as a derivatizing agent for aldehydes and ketones, including acetophenone. researchgate.net The reaction between DNPH and a carbonyl compound forms a brightly colored 2,4-dinitrophenylhydrazone derivative, which can be easily quantified using HPLC with UV-Vis detection. While specific studies detailing the use of this compound as a derivatizing agent are not prevalent in the reviewed literature, its inherent chemical structure, particularly the reactive ethanone (B97240) group, suggests its potential for such applications. It could theoretically be used to "tag" analytes containing specific functional groups that can react with its ketone moiety, thereby imparting its strong chromophoric properties to the target molecule.
Below is an interactive data table summarizing common derivatizing agents and their target functional groups, illustrating the chemical principles that would underpin the application of a compound like this compound in this context.
| Derivatizing Agent | Target Functional Group(s) | Resulting Derivative | Purpose |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehydes, Ketones | 2,4-Dinitrophenylhydrazone | Enhanced UV-Vis Detection |
| Dansyl Chloride | Primary and Secondary Amines, Phenols | Dansyl Derivative | Fluorescence Detection |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Alcohols, Carboxylic Acids, Amines | Trimethylsilyl (TMS) Ether/Ester/Amine | Increased Volatility for GC |
| Pentafluorobenzyl Bromide (PFBBr) | Carboxylic Acids, Phenols, Thiols | Pentafluorobenzyl Ester/Ether | Enhanced Electron Capture Detection (GC) |
| 3-Nitrophenylhydrazine | Carbonyls | 3-Nitrophenylhydrazone | Enhanced Mass Spectrometric Detection |
This table presents examples of common derivatizing agents to illustrate the concept. Specific application data for this compound as a derivatizing agent is not available in the provided search results.
Role as Chiral Reagents for Enantiomeric Separations in Academic Research
The separation of enantiomers, which are non-superimposable mirror-image isomers of a chiral molecule, is a critical process in pharmaceutical development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.govlibretexts.org One of the classical and still widely used methods for enantiomeric separation, or chiral resolution, is the use of a chiral resolving agent. wikipedia.org This method involves reacting a racemic mixture (a 50:50 mixture of two enantiomers) with a single, pure enantiomer of a chiral resolving agent. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org
Unlike enantiomers, which have identical physical properties (e.g., melting point, boiling point, solubility), diastereomers have distinct physical properties. libretexts.org This difference allows for their separation using standard laboratory techniques such as fractional crystallization or chromatography. wikipedia.org Once the diastereomers are separated, the chiral resolving agent can be chemically removed, yielding the individual, pure enantiomers of the original racemic mixture. wikipedia.org
Substituted acetophenones can themselves be chiral or can be precursors to chiral alcohols through stereoselective reduction. researchgate.netresearchgate.net While there is no specific evidence in the surveyed literature of this compound being used as a chiral resolving agent, its structure contains elements that are common in molecules used for such purposes. If this compound were to be resolved into its own separate enantiomers (assuming a chiral center could be introduced, for instance, by reduction of the ketone to a chiral alcohol), it could then potentially serve as a chiral reagent.
The effectiveness of a chiral resolving agent is determined by several factors, including the efficiency of the diastereomer formation reaction, the difference in the physical properties of the resulting diastereomers, and the ease of removal of the resolving agent after separation. The research into new and more effective chiral resolving agents is an ongoing area of academic and industrial research.
The following table details common chiral resolving agents and the types of racemic mixtures they are used to separate, providing context for the potential role of novel chiral compounds in this field.
| Chiral Resolving Agent | Type of Racemic Mixture Resolved | Method of Separation |
| (+)-Tartaric Acid | Racemic Bases (e.g., amines) | Formation and crystallization of diastereomeric salts |
| (-)-Brucine | Racemic Acids | Formation and crystallization of diastereomeric salts |
| (R)-(-)-1-Phenylethylamine | Racemic Carboxylic Acids | Formation and crystallization of diastereomeric salts |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | Racemic Aldehydes and Ketones | Formation of diastereomeric imines or aminals |
| Mosher's Acid ((R)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) | Racemic Alcohols and Amines | Formation of diastereomeric esters or amides for NMR analysis and separation |
This table provides examples of established chiral resolving agents to illustrate the principles of enantiomeric separation. The use of this compound for this purpose has not been documented in the provided search results.
Q & A
Basic: What synthetic routes are recommended for synthesizing 1-(2,5-Dimethoxy-3-nitrophenyl)ethanone, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes:
Methoxy Group Introduction : Start with a precursor like 1-(2,5-dihydroxyphenyl)ethanone, followed by methylation using dimethyl sulfate or methyl iodide under alkaline conditions to install the methoxy groups .
Regioselective Nitration : Introduce the nitro group at the 3-position using nitric acid in a mixed acid (H₂SO₄/HNO₃). The methoxy groups act as ortho/para-directing groups, but steric and electronic factors must be controlled to ensure regioselectivity .
Optimization Factors :
- Temperature : Maintain nitration below 0°C to minimize byproducts.
- Solvent : Use polar aprotic solvents (e.g., acetic acid) to stabilize intermediates.
- Stoichiometry : Excess HNO₃ (1.2–1.5 equivalents) improves nitro group incorporation .
Basic: How does the nitro group at the 3-position influence the electronic and steric properties of the molecule compared to non-nitrated analogs?
Methodological Answer:
The nitro group is strongly electron-withdrawing, which:
- Reduces Electron Density : Deactivates the aromatic ring, making electrophilic substitution reactions (e.g., further nitration) less favorable.
- Directs Substituents : The nitro group meta-directs subsequent reactions, while the methoxy groups direct ortho/para. This creates competing regiochemical outcomes in further functionalization .
Steric Impact : - The nitro group introduces steric hindrance at the 3-position, potentially slowing down nucleophilic attacks or crystal packing, as observed in X-ray crystallography studies of similar nitroaromatics .
Advanced: What computational methods are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict:
- Reactive Sites : Identify regions of high electron density (e.g., the carbonyl carbon) prone to nucleophilic attack.
- Transition States : Model energy barriers for reactions like hydrolysis or aminolysis.
Case Study :
For analogs like 1-(3-nitrophenyl)ethanone, DFT studies show that the nitro group lowers the LUMO energy at the carbonyl group, enhancing electrophilicity . Similar approaches can be applied to the target compound .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during characterization?
Methodological Answer:
Contradictions often arise from overlapping signals or solvent effects. Strategies include:
- 2D NMR Techniques : Use HSQC or HMBC to resolve ambiguous proton-carbon correlations, especially for methoxy and nitro-proximal protons .
- Complementary IR Analysis : Compare experimental IR peaks (e.g., C=O stretch ~1680 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹) with computational predictions (e.g., Gaussian 16) .
- X-ray Crystallography : Resolve structural ambiguities definitively, as demonstrated for hydrazone derivatives of nitroacetophenones .
Intermediate: What challenges arise in achieving regioselective nitration, and how are they addressed?
Methodological Answer:
Challenges :
- Competing directing effects: Methoxy groups (ortho/para-directing) vs. nitro (meta-directing).
- Over-nitration or isomer formation.
Solutions : - Protection/Deprotection : Temporarily protect reactive positions (e.g., acetylation) before nitration .
- Low-Temperature Control : Slow addition of nitrating agents at –10°C to favor kinetic over thermodynamic products .
- Catalysis : Use zeolites or ionic liquids to enhance regioselectivity, as shown in nitration of dimethoxybenzenes .
Intermediate: How do the dimethoxy groups affect solubility and reactivity in cross-coupling reactions?
Methodological Answer:
- Solubility : The dimethoxy groups increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO, DMF), critical for Suzuki-Miyaura or Ullmann couplings .
- Reactivity :
- Electron Donation : Methoxy groups activate the ring toward electrophilic substitution but deactivate it toward nucleophilic reactions.
- Steric Hindrance : Ortho-methoxy groups may hinder access to the para-position in Pd-catalyzed couplings, requiring bulky ligands (e.g., XPhos) to improve yields .
Advanced: What strategies are employed to study metabolic pathways in biological systems?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹⁴C- or ³H-labeled analogs to track metabolic products via LC-MS .
- Enzyme Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify oxidation products.
- Computational ADME Models : Use tools like SwissADME to predict bioavailability and metabolic hotspots based on logP (~1.5–2.0) and PSA (~80–90 Ų), inferred from analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
